molecular formula C8H9NO3S B12620165 Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate CAS No. 921596-59-0

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate

Cat. No.: B12620165
CAS No.: 921596-59-0
M. Wt: 199.23 g/mol
InChI Key: XEGRJBJDXKOMFQ-UHFFFAOYSA-N
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Description

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methylcarbamoyl group at the 5-position and a carboxylate group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is unique due to the presence of both a methylcarbamoyl group and a carboxylate group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-(methylcarbamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with methyl carbamate and carboxylic acids. The following general reaction scheme can be outlined:

  • Starting Materials : Thiophene-2-carboxylic acid, methyl carbamate.
  • Reaction Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate esterification and carbamoylation.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

  • Minimum Inhibitory Concentration (MIC) values were determined for several strains:
    • Escherichia coli : MIC = 0.21 µM
    • Pseudomonas aeruginosa : MIC = 0.21 µM
    • Candida species : Moderate activity noted

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were performed on human cell lines to assess the safety profile of the compound. The results indicated that this compound exhibited low cytotoxicity at concentrations significantly above its MIC values, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups (like methyl) at specific positions on the thiophene ring enhances antimicrobial activity.
  • Functional Group Variations : Alterations in the carbamoyl group can lead to significant changes in potency against different microbial strains.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityResult
MIC against E. coli0.21 µM
MIC against P. aeruginosa0.21 µM
Cytotoxicity (A549 cells)No cytotoxicity at ≤128 µg/mL
Antifungal ActivityModerate against Candida species

Case Studies

  • Antimicrobial Efficacy : In a study examining various thiophene derivatives, this compound was identified as one of the most potent compounds against Pseudomonas aeruginosa and Escherichia coli, leading to further exploration of its mechanism of action.
  • Cytotoxicity Assessment : A detailed cytotoxicity assessment using propidium iodide staining demonstrated no significant cytotoxic effects in human adenocarcinomic alveolar basal epithelial cells (A549), indicating its potential for therapeutic applications without significant adverse effects.

Properties

CAS No.

921596-59-0

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

methyl 5-(methylcarbamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H9NO3S/c1-9-7(10)5-3-4-6(13-5)8(11)12-2/h3-4H,1-2H3,(H,9,10)

InChI Key

XEGRJBJDXKOMFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(S1)C(=O)OC

Origin of Product

United States

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